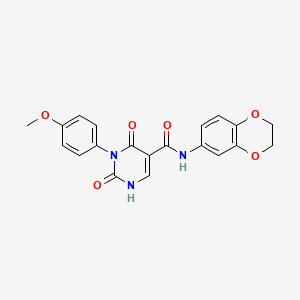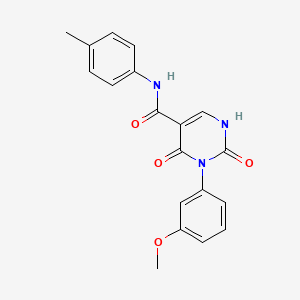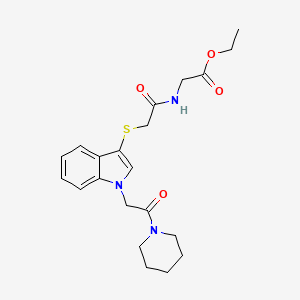![molecular formula C21H21ClN4O2 B11283147 1-[5-(4-chlorophenyl)-7-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]propan-1-one](/img/structure/B11283147.png)
1-[5-(4-chlorophenyl)-7-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[5-(4-chlorophenyl)-7-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]propan-1-one is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with additional substituents including a chlorophenyl and a methoxyphenyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.
准备方法
The synthesis of 1-[5-(4-chlorophenyl)-7-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]propan-1-one involves multiple steps, typically starting with the preparation of the triazole and pyrimidine precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
化学反应分析
1-[5-(4-chlorophenyl)-7-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings can be replaced by other functional groups under appropriate conditions
科学研究应用
1-[5-(4-chlorophenyl)-7-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]propan-1-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Biology: It is used in biological studies to investigate its interactions with various biological targets and its effects on cellular processes.
Industry: The compound is explored for its potential use as a synthetic intermediate in the production of other complex molecules
作用机制
The mechanism of action of 1-[5-(4-chlorophenyl)-7-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions .
相似化合物的比较
1-[5-(4-chlorophenyl)-7-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]propan-1-one can be compared with other similar compounds, such as:
Triazolothiadiazines: These compounds share a similar triazole ring structure but differ in the presence of a thiadiazine ring instead of a pyrimidine ring.
Triazoloquinoxalines: These compounds have a triazole ring fused to a quinoxaline ring, offering different pharmacological properties and applications
The unique combination of substituents and the specific triazolopyrimidine structure of this compound distinguishes it from these similar compounds and contributes to its distinct chemical and biological properties.
属性
分子式 |
C21H21ClN4O2 |
|---|---|
分子量 |
396.9 g/mol |
IUPAC 名称 |
1-[5-(4-chlorophenyl)-7-(2-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]propan-1-one |
InChI |
InChI=1S/C21H21ClN4O2/c1-3-20(27)25-17(14-8-10-15(22)11-9-14)12-18(26-21(25)23-13-24-26)16-6-4-5-7-19(16)28-2/h4-11,13,17-18H,3,12H2,1-2H3 |
InChI 键 |
IUMJTQFQVNDWHB-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N1C(CC(N2C1=NC=N2)C3=CC=CC=C3OC)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-(4-chlorophenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11283074.png)
![N-{2-[3-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide](/img/structure/B11283081.png)
![Ethyl 3-({[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11283085.png)
![N-(4-ethylphenyl)-2-[3-(4-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11283086.png)
![5-(1,4'-Bipiperidin-1'-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11283091.png)
![9-tert-butyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11283097.png)

![6-(3-hydroxyphenyl)-3-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11283115.png)

![N-(4-chlorophenyl)-2-(5,5-dimethyl-15-oxo-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-14-yl)acetamide](/img/structure/B11283130.png)
![3-(3-Morpholin-4-yl-3-oxopropyl)-6-pyrrolidin-1-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11283137.png)
![6-(benzylamino)-5-(2-chlorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11283160.png)

